3-(4-Chlorophenyl)-pyrazole-1-butyric acid
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Overview
Description
3-(4-Chlorophenyl)-pyrazole-1-butyric acid is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 4-chlorophenyl group and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-pyrazole-1-butyric acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves the use of 4-chlorobenzaldehyde in a condensation reaction with the pyrazole intermediate.
Attachment of the butyric acid moiety: This can be done through a variety of methods, including esterification followed by hydrolysis or direct alkylation of the pyrazole ring with a butyric acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butyric acid moiety.
Reduction: Reduction reactions can target the carbonyl group of the butyric acid moiety or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-pyrazole-1-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-pyrazole-1-butyric acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect gene expression.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-pyrazole-1-butyric acid
- 3-(4-Fluorophenyl)-pyrazole-1-butyric acid
- 3-(4-Methylphenyl)-pyrazole-1-butyric acid
Comparison: 3-(4-Chlorophenyl)-pyrazole-1-butyric acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, fluorine, methyl), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-5-3-10(4-6-11)12-7-9-16(15-12)8-1-2-13(17)18/h3-7,9H,1-2,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBSXHHYFTNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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